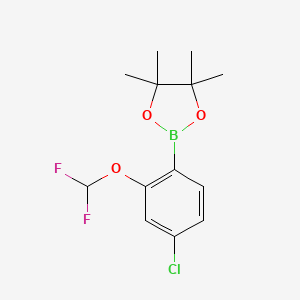![molecular formula C13H22O2 B13562448 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-{7-oxaspiro[45]decan-10-yl}propan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one typically involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic structure from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions are optimized to achieve high yields and excellent selectivity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl and oxaspiro positions, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be compared with other spirocyclic compounds such as:
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1-oxaspiro(4,5)decan-2-one
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methyl and oxaspiro substitutions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-methyl-1-(7-oxaspiro[4.5]decan-10-yl)propan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)11-5-8-15-9-13(11)6-3-4-7-13/h10-11H,3-9H2,1-2H3 |
Clave InChI |
BNMMHBBXTBKHIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CCOCC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)


![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)



![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)



